3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
Description
3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic small molecule characterized by a cyclopentyl group attached to a propan-1-one backbone, with an azetidine ring substituted by a pyrimidin-2-ylamino moiety. Its structural uniqueness arises from the azetidine ring (a four-membered nitrogen heterocycle), which confers conformational rigidity compared to larger rings like pyrrolidine (five-membered) .
Properties
IUPAC Name |
3-cyclopentyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-14(7-6-12-4-1-2-5-12)19-10-13(11-19)18-15-16-8-3-9-17-15/h3,8-9,12-13H,1-2,4-7,10-11H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQZHCQNRXFERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Rigidity : The azetidine ring in the target compound introduces greater steric strain and rigidity compared to pyrrolidine or piperidine. This may enhance binding specificity to flat enzymatic pockets (e.g., kinase ATP-binding sites) .
Table 2: Hypothetical Activity Comparison Based on Structural Features
Notes:
- The pyrimidin-2-ylamino group in the target compound likely enhances interactions with biomolecular targets (e.g., bacterial EthR in tuberculosis research) compared to non-aromatic amines .
- Azetidine’s smaller ring may reduce off-target effects compared to bulkier piperidine derivatives.
Crystallographic and Conformational Insights
X-ray crystallography studies (utilizing programs like SHELX ) could resolve differences in molecular packing and conformation. For example:
Biological Activity
3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Cyclopentyl group : Contributes to lipophilicity.
- Azetidine ring : A four-membered nitrogen-containing heterocycle known for its reactivity.
- Pyrimidine moiety : Associated with various pharmacological effects, particularly in anti-inflammatory and anticancer activities.
The molecular formula is , with a molecular weight of approximately 252.34 g/mol.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Compounds with similar structures have shown the ability to inhibit enzymes involved in tumor growth, suggesting that this compound could be effective against resistant cancer types. The pyrimidine component is particularly noted for its role in targeting specific kinases associated with cancer proliferation .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
- Receptor Interaction : The azetidine ring may provide structural rigidity, enhancing binding affinity to biological targets.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values suggest significant cytotoxicity.
- A549 (lung cancer) : Demonstrated reduced cell viability at lower concentrations compared to control agents.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | |
| A549 | 0.03 ± 0.0056 | |
| Colo-205 | 0.01 ± 0.074 | |
| A2780 | 0.12 ± 0.064 |
Comparative Analysis with Related Compounds
Research has also compared this compound with other pyrimidine derivatives known for their biological activities:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Amino-pyrimidine | Pyrimidine core with amino group | Known for anti-inflammatory properties |
| Pyrido[2,3-d]pyrimidine derivatives | Fused pyridine-pyrimidine structure | Notable for antitumor activity |
| Cyclopentyl-pyrimidine derivatives | Combines cyclopentane with various groups | Potentially enhanced lipophilicity |
These comparisons highlight the unique aspects of this compound due to its specific combination of functionalities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
